9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate
CAS No.: 185308-01-4
Cat. No.: VC16680928
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185308-01-4 |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22) |
| Standard InChI Key | JJVATGCCSPHKKV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate is , with a molecular weight of 297.35 g/mol. Its structure integrates a fluorenylmethyl group () attached to a carbamate moiety (), which is further functionalized with a 1-hydroxybutan-2-yl chain. The fluorenyl group provides aromatic rigidity, while the hydroxybutan-2-yl side chain introduces hydrophilicity and stereochemical complexity .
Table 1: Comparative Structural Data for Fluorenylmethyl Carbamates
| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate | 185308-01-4 | 297.35 | 1-Hydroxybutan-2-yl | |
| (9H-Fluoren-9-yl)methyl(1-hydroxypropan-2-yl)carbamate | 161529-13-1 | 297.35 | 1-Hydroxypropan-2-yl | |
| (9H-Fluoren-9-yl)methyl N-(2,3-dihydroxypropyl)carbamate | 167700-44-9 | 313.35 | 2,3-Dihydroxypropyl |
The table highlights how minor variations in the hydroxyalkyl chain influence molecular weight and polarity. For instance, the dihydroxypropyl variant gains an additional hydroxyl group, enhancing hydrophilicity compared to the monohydroxybutan-2-yl derivative.
Spectroscopic and Stereochemical Features
While explicit spectral data (e.g., NMR, IR) for the target compound is unavailable in the provided sources, its structural analogs offer insights. The fluorenylmethyl group typically exhibits strong UV absorption near 265 nm due to conjugated aromatic systems . The carbamate carbonyl () stretch appears around 1700–1750 cm in IR spectra, a hallmark of carbamate derivatives . Stereochemically, the 1-hydroxybutan-2-yl group introduces a chiral center, necessitating enantioselective synthesis for applications requiring optical purity.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 9H-fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate follows a two-step protocol:
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Activation of Fluorenylmethanol: Fluorenylmethanol reacts with phosgene or its equivalents (e.g., triphosgene) to form the reactive fluorenylmethyl chloroformate intermediate.
-
Carbamate Formation: The chloroformate intermediate couples with 1-amino-2-hydroxybutane under mild basic conditions (e.g., triethylamine) to yield the final carbamate.
This method mirrors the synthesis of analogous compounds, such as (9H-fluoren-9-yl)methyl N-(1-hydroxypropan-2-yl)carbamate (CAS 161529-13-1), where the amine component varies .
Purification and Quality Control
Purification typically involves column chromatography or recrystallization from ethanol/water mixtures. Purity levels exceeding 97% are achievable, as demonstrated by suppliers like Ambeed . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quality assurance .
Chemical Reactivity and Functionalization
Carbamate Group Reactivity
The carbamate moiety () is electrophilic at the carbonyl carbon, enabling nucleophilic attack by amines, alcohols, or thiols. This reactivity underpins its utility in synthesizing urea derivatives or cross-linked polymers . For example, reaction with primary amines yields substituted ureas:
Hydroxybutan-2-yl Chain Modifications
The secondary hydroxyl group in the 1-hydroxybutan-2-yl chain can undergo oxidation to ketones or esterification with carboxylic acids. Such modifications adjust solubility and bioavailability, critical for pharmaceutical applications.
Applications in Medicinal Chemistry
Enzyme Inhibition Mechanisms
The carbamate group forms covalent bonds with nucleophilic residues (e.g., serine in proteases), rendering the compound a potent enzyme inhibitor. For instance, it may irreversibly inhibit acetylcholinesterase by binding to the catalytic serine, analogous to rivastigmine, a carbamate-based Alzheimer’s drug.
Prodrug Design
The fluorenylmethyl group acts as a photolabile protecting group, enabling controlled drug release under UV light. This property is exploited in prodrug systems where the active agent is conjugated via the carbamate linkage .
Comparative Analysis with Analogous Carbamates
Impact of Hydroxyalkyl Chain Length
Shortening the hydroxyalkyl chain from butan-2-yl (C4) to propan-2-yl (C3) reduces steric hindrance, potentially enhancing enzyme binding affinity. Conversely, the dihydroxypropyl variant offers dual hydroxyl groups for hydrogen bonding, improving solubility but complicating synthetic purification.
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